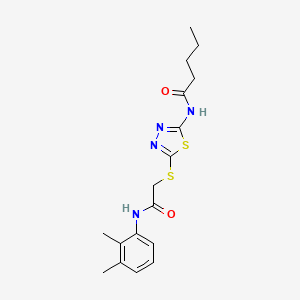
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups, including an amide group (CONH2), a thiadiazole group (a five-membered ring with two nitrogen atoms and one sulfur atom), and a thioether group (R-S-R’). These functional groups suggest that the compound might have interesting chemical properties and could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The compound contains several functional groups that could potentially react with other substances. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The thiadiazole group might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its molecular structure and the nature of its functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties .科学的研究の応用
Photodynamic Therapy Applications
The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, due to its structural similarities with thiadiazole derivatives, may have potential applications in photodynamic therapy. Thiadiazole derivatives, like the one synthesized by Pişkin, Canpolat, and Öztürk (2020), have been found to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds containing the thiadiazole scaffold, such as this compound, have shown promise in anticancer research. For instance, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold that demonstrated significant anticancer activity against various human cancer cell lines. This suggests that structurally related compounds could also exhibit potent anticancer properties and warrant further investigation (Tiwari et al., 2017).
Herbicidal Potential
The introduction of specific functional groups into thiadiazole derivatives, akin to this compound, can enhance herbicidal activities. Duan, Zhao, and Zhang (2010) found that certain thiadiazolopyrimidine derivatives exhibited moderate inhibitory activities against various weeds, suggesting potential applications in agriculture (Duan, Zhao, & Zhang, 2010).
Antimicrobial and Antifungal Applications
Compounds with a 1,3,4-thiadiazole core have been widely studied for their diverse biological activities, including antimicrobial and antifungal effects. Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with potential antimicrobial and antifungal properties. Given the structural similarity, this compound could also possess such biological activities, warranting further exploration (Ameen & Qasir, 2017).
将来の方向性
The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, as a building block in the synthesis of complex organic molecules, or in other areas of chemical research .
特性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-5-9-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOLVBYOTCNQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl}phenol](/img/structure/B2813777.png)
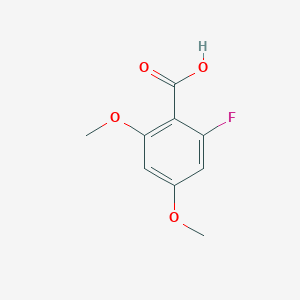
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
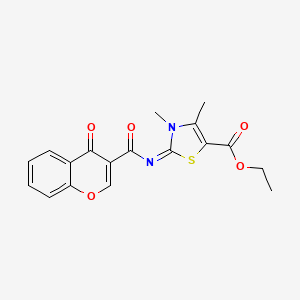
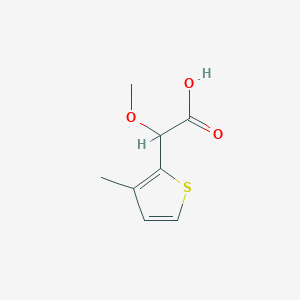
![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)
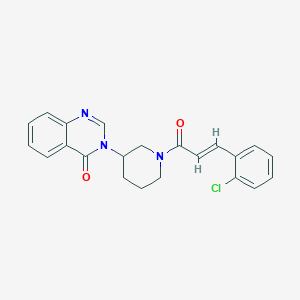
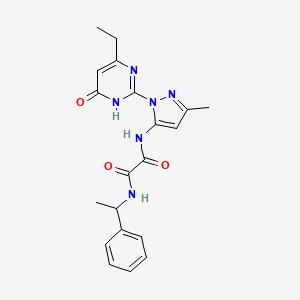
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2813790.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)
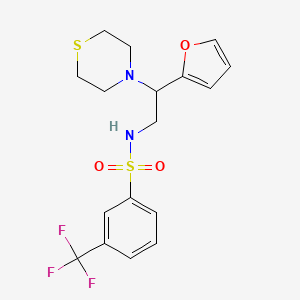
![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)
